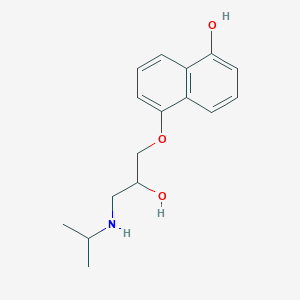

5-Hydroxypropranolol

Vue d'ensemble

Description

LY 293284 est un composé chimique de recherche développé par la société pharmaceutique Eli Lilly. Il est connu pour son action puissante et sélective en tant qu'agoniste complet du récepteur 5-HT1A . Ce composé a été obtenu par simplification structurelle du LSD psychédélique à base d'ergot, mais il est beaucoup plus sélectif pour le récepteur 5-HT1A avec une sélectivité plus de 1000 fois supérieure par rapport aux autres sous-types de récepteurs de la sérotonine et autres cibles .

Applications De Recherche Scientifique

LY 293284 has several scientific research applications, including:

Mécanisme D'action

Biochemical Pathways

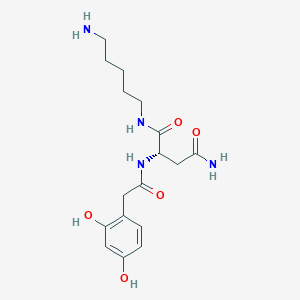

The metabolism of Propranolol to 5-Hydroxy Propranolol involves the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the hydroxylation of the naphthyl group of Propranolol, producing 5-Hydroxy Propranolol among other metabolites . Furthermore, 5-Hydroxy Propranolol undergoes glucuronidation, a process facilitated by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .

Pharmacokinetics

Propranolol, the parent compound of 5-Hydroxy Propranolol, is well absorbed after oral administration and has a dose-dependent bioavailability . It is metabolized in the body and excreted mainly via the urine . Only a minor part is excreted as the parent compound, however, approximately 17% of the given dose is excreted as conjugated Propranolol .

Result of Action

The molecular and cellular effects of 5-Hydroxy Propranolol are similar to those of Propranolol due to their similar structures . By blocking beta-adrenergic receptors, 5-Hydroxy Propranolol reduces the heart’s workload, thereby helping to prevent angina (chest pain) and reduce high blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Propranolol. For instance, the presence of other drugs metabolized by the same enzymes can affect its metabolism and action . Moreover, the compound’s environmental risk is considered low, as it is readily biodegradable and rapidly degraded in both surface waters and water-sediment systems .

Analyse Biochimique

Biochemical Properties

5-Hydroxy Propranolol interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic activity of the cytochrome P450 isoform 2D6 . This enzyme is responsible for the ring hydroxylation that leads to the formation of 5-Hydroxy Propranolol .

Cellular Effects

The cellular effects of 5-Hydroxy Propranolol are not fully understood. As a metabolite of propranolol, it may share some of the parent drug’s effects on cells. Propranolol has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that propranolol, the parent drug, exerts its effects at the molecular level through binding interactions with beta-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies have shown that propranolol and its metabolites, including 5-Hydroxy Propranolol, can be detected in human urine samples collected after the administration of propranolol .

Dosage Effects in Animal Models

Studies on propranolol have shown that its effects can vary with different dosages .

Metabolic Pathways

5-Hydroxy Propranolol is involved in the metabolic pathways of propranolol. Propranolol is metabolized in the liver, primarily by the cytochrome P450 isoform 2D6, which directs ring hydroxylation to generate 5-Hydroxy Propranolol .

Transport and Distribution

It is known that propranolol and its metabolites are transported and distributed within the body, and this process likely involves various transporters and binding proteins .

Subcellular Localization

The enzymes involved in its formation, such as cytochrome P450 isoform 2D6, are typically located in the endoplasmic reticulum of cells .

Analyse Des Réactions Chimiques

LY 293284 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

LY 293284 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

LY 293284 exerce ses effets en agissant comme un agoniste complet au niveau du récepteur 5-HT1A . Ce récepteur est un sous-type du récepteur de la sérotonine, qui est impliqué dans divers processus physiologiques, notamment la régulation de l'humeur, l'anxiété et la cognition. En se liant sélectivement et en activant le récepteur 5-HT1A, LY 293284 peut moduler ces processus .

Comparaison Avec Des Composés Similaires

LY 293284 est unique en raison de sa grande sélectivité pour le récepteur 5-HT1A par rapport aux autres sous-types de récepteurs de la sérotonine . Des composés similaires comprennent :

8-OH-DPAT : Un autre agoniste du récepteur 5-HT1A, mais avec une sélectivité inférieure à celle de LY 293284.

RDS-127 : Un composé ayant des effets anxiogènes similaires, mais une sélectivité réceptorique différente.

RU-28306 : Un autre composé ayant des propriétés pharmacologiques similaires, mais une structure chimique différente.

Ces composés mettent en évidence l'unicité de LY 293284 en termes de sa sélectivité et de sa puissance au niveau du récepteur 5-HT1A.

Méthodes De Préparation

La synthèse de LY 293284 implique la simplification structurelle du LSD psychédélique à base d'ergot . Les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. Les méthodes de production industrielle de LY 293284 n'ont pas été détaillées dans la littérature disponible.

Propriétés

IUPAC Name |

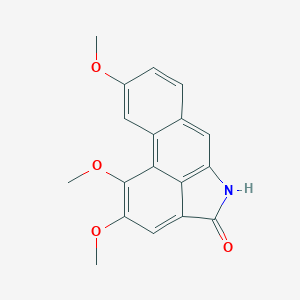

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the formation of 5-Hydroxy Propranolol in the fetal sheep liver?

A: The study demonstrates that the fetal sheep liver can metabolize propranolol through ring-oxidation reactions, resulting in the formation of both 4-Hydroxy Propranolol and 5-Hydroxy Propranolol. [] These metabolites were found predominantly in conjugated forms, indicating the liver's capacity for metabolic processing. The study highlights the presence of active metabolic pathways in the developing fetal liver, even though the overall hepatic clearance and extraction of propranolol were found to be low. []

Q2: Were there any other metabolic pathways observed for propranolol in this study?

A: Yes, besides ring-oxidation leading to 5-Hydroxy Propranolol and 4-Hydroxy Propranolol, the study also observed side-chain oxidation of propranolol in the fetal sheep liver. [] This pathway resulted in the formation of Desisopropylpropranolol and Naphthoxylactic acid. Interestingly, no alpha Naphthoxyacetic acid, a product of N-dealkylation of Naphthoxylactic acid, was detected. [] This suggests that the fetal liver might have different enzyme activity profiles compared to adult livers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)